molecular formula C9H9ClO4S B8783573 Methyl 4-chloro-3-(methylsulfonyl)benzoate CAS No. 157069-50-6

Methyl 4-chloro-3-(methylsulfonyl)benzoate

Cat. No. B8783573
Key on ui cas rn: 157069-50-6
M. Wt: 248.68 g/mol
InChI Key: NLPRXDKTULOVCK-UHFFFAOYSA-N
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Patent
US06022899

Procedure details

250 g of disodium 4-chloro-3-hydroxysulfinylbenzoate were suspended in 500 ml of abs. dimethylformamide at RT, 218 ml of methyl iodide (3.5 mol) were added and the reaction mixture was heated to 60° C. It was subsequently stirred at this temperature for 4 hours, then allowed to stand at RT overnight. The mixture became solid on cooling. It was warmed to 70° C., diluted with 250 ml of abs. dimethylformamide and subsequently stirred at 70° C. for a further 3 hours. The solvent was distilled off, the residue was taken up in 1000 ml of water, stirred for 30 minutes in an ice bath, filtered off with suction and washed 3 times with about 200 ml of water each time, sucked dry and dried in vacuo (50° C.).
Name
disodium 4-chloro-3-hydroxysulfinylbenzoate
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
218 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O-])=[O:7])=[CH:4][C:3]=1[S:11]([OH:13])=[O:12].[Na+].[Na+].Cl[C:17]1C=CC(C([O-])=O)=CC=1S(O)=O.CI.CN(C)[CH:33]=[O:34]>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:34][CH3:33])=[O:7])=[CH:4][C:3]=1[S:11]([CH3:17])(=[O:13])=[O:12] |f:0.1.2.3|

Inputs

Step One
Name
disodium 4-chloro-3-hydroxysulfinylbenzoate
Quantity
250 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)[O-])C=C1)S(=O)O.[Na+].[Na+].ClC1=C(C=C(C(=O)[O-])C=C1)S(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
218 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
It was subsequently stirred at this temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at RT overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
TEMPERATURE
Type
TEMPERATURE
Details
It was warmed to 70° C.
ADDITION
Type
ADDITION
Details
diluted with 250 ml of abs
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
STIRRING
Type
STIRRING
Details
stirred for 30 minutes in an ice bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed 3 times with about 200 ml of water each time
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
dried in vacuo (50° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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